Aldose Reductase Inhibition: Ganoderic Acid C2 Exhibits Potent RLAR Suppression with a Structurally Essential Free Carboxyl Group
Ganoderic acid C2 inhibited rat lens aldose reductase (RLAR) with an IC50 of 3.8 µM . The structurally related analog ganoderenic acid A also inhibited the enzyme, but the methyl ester derivatives of both compounds exhibited much lower activity, directly demonstrating that the free carboxyl group at C-26 is essential for enzyme engagement . This structure–activity relationship provides a targeted selection criterion not satisfied by methyl-esterified or side-chain-modified ganoderic acid analogs.
| Evidence Dimension | IC50 for rat lens aldose reductase (RLAR) inhibition |
|---|---|
| Target Compound Data | IC50 = 3.8 µM |
| Comparator Or Baseline | Methyl ester derivatives of ganoderic acid C2 and ganoderenic acid A: much lower activity (exact IC50 not reported; activity described as 'much lower') |
| Quantified Difference | Free carboxyl form is essential for inhibitory activity; methyl esterification substantially reduces potency |
| Conditions | In vitro human/rat aldose reductase enzyme assay; CHCl3 extract of Ganoderma lucidum fruiting body (Fatmawati et al., Planta Medica, 2010) |
Why This Matters
Procurement of ganoderic acid C2 with verified free carboxyl integrity is critical for aldose reductase studies; esterified or degraded batches will fail to reproduce published IC50 values.
